molecular formula C22H25N3O3S2 B15083647 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B15083647
M. Wt: 443.6 g/mol
InChI Key: KHETUBNIRIMHDZ-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound characterized by its unique benzothieno-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 2-methoxy-5-methylphenyl acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide apart is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in a distinct manner, potentially leading to unique biological or chemical properties .

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3S2/c1-4-25-21(27)19-14-7-5-6-8-17(14)30-20(19)24-22(25)29-12-18(26)23-15-11-13(2)9-10-16(15)28-3/h9-11H,4-8,12H2,1-3H3,(H,23,26)

InChI Key

KHETUBNIRIMHDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC)SC4=C2CCCC4

Origin of Product

United States

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